

The Structural Elucidation of D(+)-Raffinose Pentahydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **D(+)**-**Raffinose pentahydrate**, a naturally occurring trisaccharide of significant interest in various scientific and industrial fields. This document details its chemical composition, threedimensional arrangement, and the experimental protocols used for its structural determination.

Molecular Structure and Composition

D(+)-Raffinose is a non-reducing trisaccharide consisting of three monosaccharide units: D-galactose, D-glucose, and D-fructose.[1][2][3][4][5] The systematic name for raffinose is α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside. The glycosidic linkages are crucial to its structure: an α -1,6 linkage connects galactose to glucose, and an α -1,2 linkage connects glucose to fructose. In its common crystalline form, raffinose exists as a pentahydrate, with five water molecules incorporated into its crystal lattice. The molecular formula of **D(+)-Raffinose pentahydrate** is C₁₈H₃₂O₁₆·5H₂O.

The presence of the α -galactosidic linkage renders raffinose indigestible by humans, who lack the α -galactosidase enzyme necessary to hydrolyze this bond. Consequently, it passes undigested to the large intestine, where it is fermented by gut microbiota.

Crystallographic Data



The precise three-dimensional structure of **D(+)-Raffinose pentahydrate** has been determined by X-ray crystallography. The crystal structure reveals a complex network of hydrogen bonds involving the sugar molecule and the five water molecules, creating a stable crystalline lattice. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |
|-------------------|---|
| Molecular Formula | C18H32O16·5H2O |
| Molecular Weight | 594.51 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ |
| a (Å) | 8.966 |
| b (Å) | 12.327 |
| c (Å) | 23.837 |
| α (°) | 90 |
| β (°) | 90 |
| y (°) | 90 |
| Z | 4 |

Data sourced from the crystallographic study by Berman, H. M. (1970) and subsequent redeterminations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the atomic structure of **D(+)-Raffinose pentahydrate** is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process:

• Crystal Growth: High-purity **D(+)-Raffinose pentahydrate** is dissolved in a suitable solvent, typically water or a water-ethanol mixture. Slow evaporation of the solvent at a constant

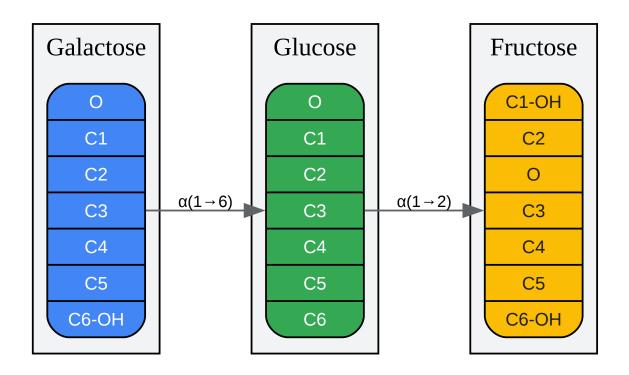


temperature allows for the formation of single, well-ordered crystals of sufficient size and quality for diffraction experiments.

- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
 goniometer head. This can be done using a cryoloop, where the crystal is flash-cooled in a
 stream of liquid nitrogen to minimize radiation damage during data collection.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
 X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of
 reflections. The crystal is rotated to collect a complete set of diffraction data from all possible
 orientations. The intensities and positions of these reflections are recorded by a detector.
- Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated and scaled to produce a final dataset.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a three-dimensional representation of the electron distribution within the crystal.
- Model Building and Refinement: An initial atomic model of the raffinose molecule and the
 water molecules is built into the electron density map. This model is then refined using leastsquares methods to improve the agreement between the calculated and observed diffraction
 data. This iterative process adjusts the atomic positions and thermal parameters until the
 best possible fit is achieved.
- Structure Validation: The final structural model is validated using various crystallographic criteria to ensure its accuracy and quality. The complete structure, including atomic coordinates, is then deposited in a crystallographic database.

Visualizations Molecular Structure of D(+)-Raffinose



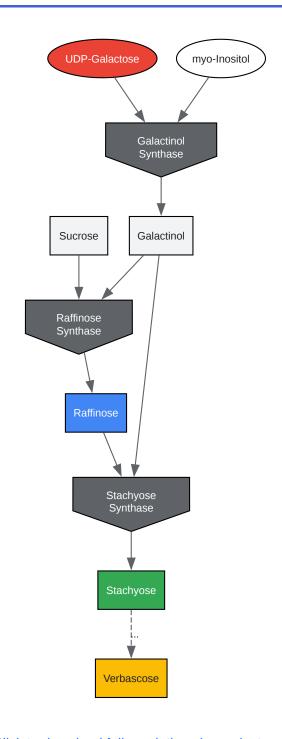


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Caption: Molecular structure of D(+)-Raffinose showing the constituent monosaccharides and glycosidic linkages.

Raffinose Family Oligosaccharide (RFO) Biosynthesis in Plants



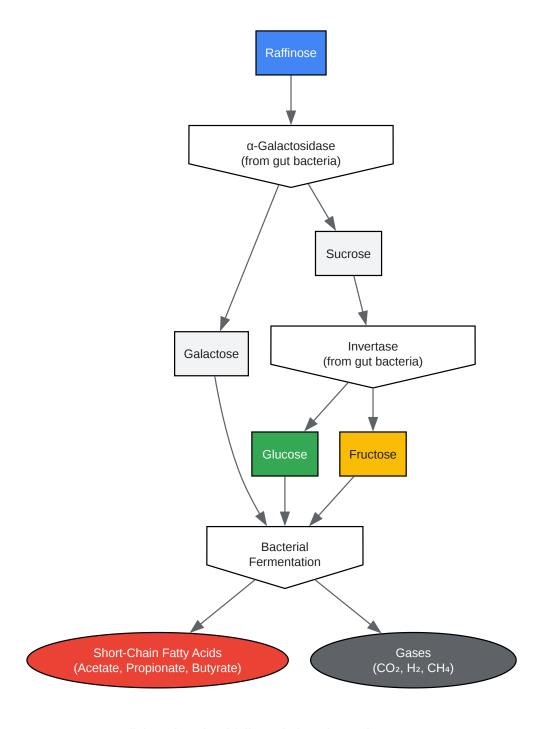


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Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides (RFOs) in plants.

Metabolic Fate of Raffinose in the Human Gut





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Caption: Metabolic pathway of raffinose in the human large intestine by gut microbiota.

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